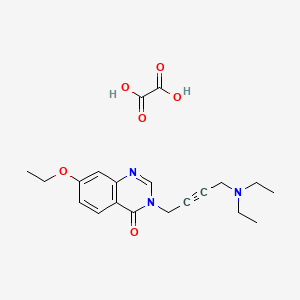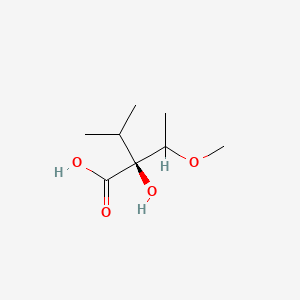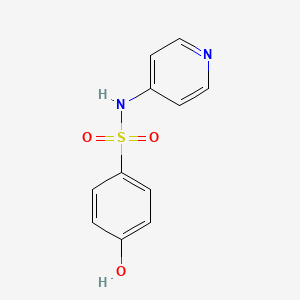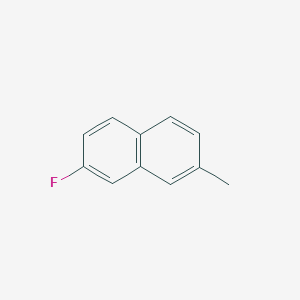![molecular formula C8H9ClO3 B13747873 Exo-2-chloro-5-oxo-bicyclo[2.2.1]heptane-syn-7-carboxylic acid CAS No. 62696-50-8](/img/structure/B13747873.png)
Exo-2-chloro-5-oxo-bicyclo[2.2.1]heptane-syn-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Exo-2-chloro-5-oxo-bicyclo[221]heptane-syn-7-carboxylic acid is a chemical compound with the molecular formula C8H8ClO3 It is a bicyclic compound featuring a chlorine atom, a ketone group, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of exo-2-chloro-5-oxo-bicyclo[2.2.1]heptane-syn-7-carboxylic acid typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile). The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Exo-2-chloro-5-oxo-bicyclo[2.2.1]heptane-syn-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction may produce alcohols.
Applications De Recherche Scientifique
Exo-2-chloro-5-oxo-bicyclo[2.2.1]heptane-syn-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism by which exo-2-chloro-5-oxo-bicyclo[2.2.1]heptane-syn-7-carboxylic acid exerts its effects depends on its interaction with molecular targets. The chlorine atom and ketone group can participate in various chemical interactions, such as hydrogen bonding or covalent bonding with enzymes or receptors. These interactions can modulate the activity of biological pathways, leading to specific physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Known for its biological activity and used in the synthesis of natural products.
2-Chloronorbornane: Shares a similar bicyclic structure but lacks the ketone and carboxylic acid groups.
Uniqueness
Exo-2-chloro-5-oxo-bicyclo[221]heptane-syn-7-carboxylic acid is unique due to the presence of both a chlorine atom and a ketone group within its bicyclic structure
Propriétés
Numéro CAS |
62696-50-8 |
|---|---|
Formule moléculaire |
C8H9ClO3 |
Poids moléculaire |
188.61 g/mol |
Nom IUPAC |
2-chloro-5-oxobicyclo[2.2.1]heptane-7-carboxylic acid |
InChI |
InChI=1S/C8H9ClO3/c9-5-1-4-6(10)2-3(5)7(4)8(11)12/h3-5,7H,1-2H2,(H,11,12) |
Clé InChI |
GITMDXBNYPOUCJ-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(C(C1Cl)CC2=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-3-(2-methylcyclopropyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13747804.png)






![tert-butyl N-[3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B13747834.png)






